molecular formula C24H26N2O3 B2631882 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797900-17-4

1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No.: B2631882
CAS No.: 1797900-17-4
M. Wt: 390.483
InChI Key: AISAZUHUKDVDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a chemical compound with potential applications in scientific research. It is also known as GSK1363089 or GSK089. This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, which is a key regulator of cellular growth and proliferation.

Scientific Research Applications

Pharmacological and Biochemical Insights

Urea derivatives, including compounds structurally related to 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, have been a focal point in the development of therapeutic agents due to their unique pharmacokinetic properties and biological activities. Studies have demonstrated the utility of urea-based compounds in various pharmacological contexts, ranging from anticancer agents to enzyme inhibitors.

  • Enzyme Inhibition and Therapeutic Potential : Urease inhibitors, for instance, have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing pathogens. The exploration of urease inhibitors underscores the importance of urea derivatives in designing drugs with specific enzyme target profiles, indicating the potential therapeutic applications of compounds like this compound in similar biomedical contexts (Kosikowska & Berlicki, 2011).

  • Biodegradation and Environmental Impact : The environmental fate and biodegradation pathways of urea-based compounds, such as ethyl tert-butyl ether (ETBE), offer valuable insights into the ecological aspects of chemical compounds, including those structurally related to this compound. Understanding the biodegradation mechanisms can inform environmental safety assessments and the development of compounds with minimized ecological impact (Thornton et al., 2020).

  • Neuroprotective and Osteogenic Properties : Osthole, a compound with structural similarity to urea derivatives, has been investigated for its wide range of biological activities, including neuroprotective and osteogenic effects. Such studies provide a template for investigating the potential bioactivities of this compound, suggesting its possible applications in neuroprotection, bone health, and beyond (Zhang et al., 2015).

Properties

IUPAC Name

1-benzhydryl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-21-15-9-14-20(16-21)22(29-2)17-25-24(27)26-23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-16,22-23H,17H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISAZUHUKDVDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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